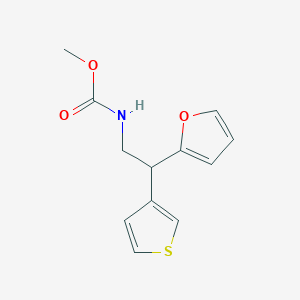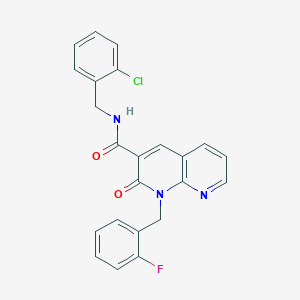![molecular formula C19H21N3OS B2839702 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 931369-88-9](/img/structure/B2839702.png)
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide” is a benzimidazole derivative . Benzimidazoles and their derivatives represent one of the most biologically active classes of compounds, possessing a wide spectrum of activities .
Synthesis Analysis
The synthesis of benzimidazole compounds often involves the condensation reaction between o-Phenylenediamine and various carbonyl compounds, in the presence of ammonium chloride as a catalyst . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
In the first step of synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The compound has been identified as an aqueous-soluble potent inhibitor . The aqueous solubility was up to 19 mg/mL at pH 1.2 .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Properties
Compounds derived from benzimidazole, like 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, have shown promising results in antimicrobial and anti-inflammatory activities. For instance, a study synthesized various benzimidazole derivatives and found moderate to considerable anti-inflammatory activity in some of these compounds (Manjula et al., 2011). Additionally, a novel series of benzimidazole derivatives demonstrated potent antibacterial activities against a range of bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (Ozden et al., 2005).
Synthesis and Structural Analysis
The synthesis of benzimidazole derivatives involves intricate chemical processes. A study on the synthesis and molecular structure analysis of benzimidazole derivatives revealed insights into their chemical properties (Benvenuti et al., 1997). Another study focusing on the crystal structures of related compounds provided further understanding of their molecular conformations (Subasri et al., 2016).
Potential Anti-H. pylori Agents
Certain benzimidazole derivatives have been identified as potential agents against Helicobacter pylori, a significant gastric pathogen. A study developed a series of these compounds, one of which exhibited low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).
Antifungal and Cytotoxic Properties
The antifungal and cytotoxic properties of benzimidazole derivatives are also notable. Research has indicated that certain derivatives exhibit strong antifungal activities and cytotoxic properties, making them candidates for further biological screenings (Devi et al., 2022).
Catalytic Applications
Benzimidazole compounds have been utilized in catalytic processes. For example, their use in the chemoselective transesterification of β-ketoesters has been documented (Wang Bo et al., 2003).
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
One study describes the inhibition property of a similar compound on mild steel corrosion in 1 m hcl, suggesting that it may have potential applications in corrosion inhibition .
Action Environment
Propriétés
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)22(15-9-5-4-6-10-15)17(23)12-24-19-20-16-11-7-8-14(3)18(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSUJDCIWCXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)
![(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2839620.png)
![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839622.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)


![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)


![1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2839636.png)
![N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2839637.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate](/img/structure/B2839639.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)